BET bromodomain inhibitor - 1505453-59-7

BET bromodomain inhibitor

Catalog Number: EVT-274191
CAS Number: 1505453-59-7
Molecular Formula: C20H15Cl2N3O2
Molecular Weight: 400.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BET bromodomain inhibitors are a class of small molecules that target the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [] These proteins function as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone proteins. [] This interaction allows BET proteins to recruit transcriptional machinery and regulate gene expression. [, ] BET bromodomain inhibitors competitively bind to the bromodomains, disrupting the interaction with acetylated histones and thereby modulating gene transcription. [, ] This modulation has shown significant potential for scientific research applications in various fields, including cancer biology, immunology, and developmental biology.

Synthesis Analysis

The synthesis of BET bromodomain inhibitors involves various chemical approaches depending on the specific compound. [] For example, benzo[cd]indol-2(1H)-ones, a potent class of BET inhibitors, were identified through structure-based virtual screening and optimized using structure-based drug design principles. [] These approaches involve computational modeling of interactions between potential inhibitors and the BET bromodomain, followed by chemical synthesis and iterative optimization of the compounds based on their binding affinity and pharmacological properties. [] Another example is the development of tetrahydroquinoline-based inhibitors, such as I-BET726 (GSK1324726A), which were identified through their ability to upregulate apolipoprotein A1 and optimized for potency and selectivity. []

Molecular Structure Analysis

BET bromodomain inhibitors exhibit diverse molecular structures, but many share common features that enable binding to the BET bromodomain. [, ] Structural analysis often involves techniques like X-ray crystallography to determine the 3D arrangement of atoms within the inhibitor molecule and its interaction with the bromodomain. [] This information guides the design of new inhibitors with improved binding affinity, selectivity, and pharmacological properties.

Mechanism of Action

BET bromodomain inhibitors exert their effects by binding to the bromodomains of BET proteins, preventing the recognition of acetylated lysine residues on histones. [, ] This disrupts the recruitment of transcriptional machinery and downstream gene expression. [, ] This mechanism of action has been shown to downregulate the expression of various genes, including oncogenes like MYC, [, , , , , ] inflammatory genes like IL-6, [] and genes involved in developmental pathways like the Hedgehog pathway. [] This modulation of gene expression has shown promising potential for scientific research in diverse areas.

Physical and Chemical Properties Analysis

Detailed information on the physical and chemical properties of BET bromodomain inhibitors, such as solubility, stability, and lipophilicity, is crucial for optimizing their formulation, delivery, and biological activity. [] These properties can be determined using various analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [] Understanding these properties is essential for predicting the behavior of these compounds in biological systems.

Applications
  • Cancer Research: BET inhibitors have shown efficacy against diverse cancer types, including leukemia, [] lymphoma, [, , , ] neuroblastoma, [, , , ] breast cancer, [, , , , , ], and prostate cancer. [, , ] They have demonstrated the ability to suppress oncogene expression, [, , , , , ] induce cell cycle arrest, [, ] and promote apoptosis. [, ] These findings have spurred significant interest in their potential as novel cancer therapeutics.
  • Immunology: BET inhibitors have shown efficacy in modulating immune responses. [, ] For example, they have been shown to suppress inflammatory cytokine production, [, , ] inhibit Th17 cell differentiation, [] and enhance the activity of anti-tumor CD8+ T cells. [] These findings suggest their potential in studying inflammatory and autoimmune diseases.
  • Developmental Biology: BET inhibitors have demonstrated the ability to modulate developmental pathways, such as the Hedgehog pathway, which plays a crucial role in embryogenesis and tissue regeneration. [] This modulation has implications for studying developmental disorders and exploring novel therapeutic strategies.
  • Cardiovascular Research: BET bromodomain inhibitors have demonstrated potential in preclinical models of cardiovascular disease. For example, (+)-JQ1 has shown promising results in inhibiting neointima formation following vascular injury. [] This effect is attributed to PTEN upregulation, which plays a crucial role in smooth muscle cell homeostasis. [] These findings suggest potential for BET inhibitors in studying and treating vascular diseases.
Future Directions
  • Development of selective inhibitors: Developing inhibitors that selectively target specific BET proteins or even individual bromodomains could potentially reduce side effects and enhance therapeutic efficacy. []
  • Combination therapies: Combining BET inhibitors with other anticancer agents, such as targeted therapies or immunotherapies, could potentially overcome resistance and enhance anti-tumor responses. [, , , , , , ]
  • Biomarker identification: Identifying biomarkers that predict response to BET inhibitor therapy could help personalize treatment and improve patient outcomes. [, ]
  • Understanding resistance mechanisms: Investigating mechanisms of resistance to BET inhibitors is crucial for developing strategies to overcome treatment failure. [, ]

JQ1

Compound Description: JQ1 is a potent, selective, and cell-permeable small-molecule inhibitor of BET bromodomains. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with acetylated histones and leading to the downregulation of key oncogenes like MYC. [, , , , , , , , , , , , , , , , , , , ]

ODM-207

Compound Description: ODM-207 is a novel and highly selective small-molecule inhibitor of BET bromodomains. It is structurally distinct from JQ1 and its benzodiazepine derivatives. ODM-207 effectively inhibits the proliferation of ER+ breast cancer cells, suppresses tumor growth, and regulates signaling pathways involved in cell cycle and survival. []

OTX015

Compound Description: OTX015 is a potent and selective small-molecule BET bromodomain inhibitor currently in clinical trials. It has demonstrated promising pre-clinical activity in hematological and solid tumors, including lymphoma. OTX015 disrupts the MYD88/JAK/STAT pathway and synergizes with agents like ibrutinib and everolimus in lymphoma models. [, , , ]

GS-626510

Compound Description: GS-626510 is a novel, orally bioavailable, small-molecule BET bromodomain inhibitor developed by Gilead Sciences. Preclinical studies have demonstrated its efficacy in uterine cervical carcinoma models overexpressing c-MYC or harboring HUWE1 mutations. GS-626510 has shown promising activity in reducing tumor growth and increasing survival in in vivo models. []

Panobinostat

Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor that acts broadly on HDAC enzymes. In the context of BET bromodomain inhibition, panobinostat synergizes with JQ1 to suppress LIN28B and N-Myc expression in neuroblastoma cells, enhancing anticancer effects both in vitro and in vivo. [, ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapeutic agent commonly used in the treatment of various cancers. When combined with the BET bromodomain inhibitor JQ1, gemcitabine overcomes the resistance of KRAS-mutant/LKB1-deficient NSCLC cells to JQ1 by promoting Bim-mediated apoptosis. []

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor. In double-hit lymphoma (DHL) cells, ABT-199 effectively targets BCL-2 but faces resistance due to the accumulation of BFL-1. Combining ABT-199 with the BET bromodomain inhibitor CPI203 overcomes this resistance by downregulating BFL-1 and MYC, inducing synergistic apoptosis. []

CPI203

Compound Description: CPI203 is a potent and selective small-molecule BET bromodomain inhibitor. It has demonstrated efficacy in various hematological malignancies, including multiple myeloma and DHL. CPI203 inhibits MYC and Ikaros signaling, enhances the activity of lenalidomide/dexamethasone in myeloma models, and overcomes ABT-199 resistance in DHL. [, ]

BAY 1238097

Compound Description: BAY 1238097 is a novel small-molecule BET bromodomain inhibitor currently in phase I clinical trials. Preclinical studies have shown its activity in various lymphoma models, and mutations in EZH2 and MYD88 have emerged as potential biomarkers for response. []

ZEN-3694

Compound Description: ZEN-3694 is an orally bioavailable, potent, and selective small-molecule BET bromodomain inhibitor. It displays promising preclinical activity against various solid tumors and hematological malignancies, including prostate cancer and ER+ breast cancers, both as a single agent and in combination with other therapies like enzalutamide, docetaxel, and endocrine therapies. [, , , , ]

I-BET151

Compound Description: I-BET151 is a potent and selective small-molecule inhibitor of BET bromodomains. It disrupts the interaction of BET proteins with acetylated lysine residues on histones, interfering with their transcriptional regulatory functions. In neuroblastoma cells, I-BET151, in conjunction with JQ1, was shown to reduce N-Myc expression and reactivate TP53INP1 expression. []

I-BE762

Compound Description: I-BE762 is a small-molecule inhibitor of BET bromodomains, specifically targeting BRD4. It exhibits anti-proliferative activity in various cancer models by disrupting the interaction between BRD4 and acetylated lysine residues on histones, thereby affecting the transcription of genes involved in cell growth and survival. []

Properties

CAS Number

1505453-59-7

Product Name

BET bromodomain inhibitor

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.259

InChI

InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1

InChI Key

RKYPLOAYXFDLOF-INIZCTEOSA-N

SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.